N-(benzo[d][1,3]dioxol-5-yl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
The compound “N-(benzo[d][1,3]dioxol-5-yl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is a complex organic molecule. However, there is limited information available about this specific compound1.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of this exact compound. However, similar compounds have been synthesized via condensation methods2.Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures and functional groups. However, the exact crystal structure of this compound is not available in the literature1.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving this compound. However, similar compounds have been involved in various chemical reactions, including Pd-catalyzed C-N cross-coupling3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. However, similar compounds have been found to obey Lipinski’s rule of five, which suggests good bioavailability4.Scientific Research Applications
Synthesis and Biological Evaluation
Synthetic Pathways and Derivative Generation : Research efforts have been directed towards synthesizing novel heterocyclic compounds derived from pyrrolo[3,2-d]pyrimidine scaffolds, indicating the interest in exploring their diverse biological activities. For instance, the synthesis of novel benzodifuranyl derivatives, triazines, oxadiazepines, and thiazolopyrimidines has been reported, showcasing the chemical versatility of these compounds. These synthetic pathways often aim at generating molecules with improved biological activities, such as anti-inflammatory and analgesic properties, by modifying the pyrrolo[3,2-d]pyrimidine core with various substituents to explore their effects on biological targets (Abu‐Hashem et al., 2020).
Biological Activities and Potential Therapeutic Applications : The biological evaluation of pyrrolo[3,2-d]pyrimidine derivatives and their analogs has shown a range of activities, including antitumor, anti-inflammatory, and analgesic effects. These compounds have been investigated for their potential as cyclooxygenase inhibitors, highlighting their relevance in designing new therapeutic agents for treating diseases with an inflammatory component. The structural modifications of the pyrrolo[3,2-d]pyrimidine scaffold can significantly influence their biological activities, suggesting a promising area for drug discovery and development (Gangjee et al., 2000).
Safety And Hazards
The safety and hazards associated with this compound are not known. However, similar compounds may cause irritation to the eyes, skin, and respiratory tract5.
Future Directions
Given the limited information available on this compound, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety profile and potential applications could also be explored4.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-benzyl-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5/c1-25-11-15(20(27)23-14-7-8-16-17(9-14)31-12-30-16)18-19(25)21(28)26(22(29)24-18)10-13-5-3-2-4-6-13/h2-9,11H,10,12H2,1H3,(H,23,27)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUPGGOXYBOISK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
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